Cytotoxic Potency of Ptᴵᴵ Complex (Pt-4a) in NCI-H460 Lung Cancer Cells: Direct Head-to-Head Comparison
The platinum(II) complex of (1-methyl-1H-imidazol-2-yl)-methanamine (compound Pt-4a) exhibits significantly higher cytotoxic potency than the previously described platinum complex with 2,2′-bipyridine, [Pt(bpy)Cl₂]. In the NCI-H460 non-small-cell lung cancer cell line, Pt-4a achieved an EC₅₀ value of 172.7 µM, whereas [Pt(bpy)Cl₂] required 726.5 µM, representing a 4.2-fold improvement in potency [1]. Furthermore, Pt-4a demonstrated comparable potency to the clinical standard cisplatin (EC₅₀ = 78.3 µM) and induced similar p53 and p21ʷᵃᶠ expression, indicating a shared mechanism of action involving DNA adduct formation [1].
| Evidence Dimension | Cytotoxicity (EC₅₀) in NCI-H460 lung cancer cells |
|---|---|
| Target Compound Data | Pt-4a complex: EC₅₀ = 172.7 µM |
| Comparator Or Baseline | Cisplatin: EC₅₀ = 78.3 µM; [Pt(bpy)Cl₂]: EC₅₀ = 726.5 µM |
| Quantified Difference | Pt-4a is 4.2× more potent than [Pt(bpy)Cl₂]; similar potency to cisplatin |
| Conditions | MTT assay, 72 h exposure, NCI-H460 human non-small-cell lung cancer cell line |
Why This Matters
This quantitative advantage positions the target compound as a preferred ligand for developing novel platinum-based anticancer agents with improved potency over traditional bipyridine ligands.
- [1] Ferri N, Cazzaniga S, Mazzarella L, et al. Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Ptᴵᴵ complexes on human carcinoma cell lines: A comparative study with cisplatin. Bioorg Med Chem. 2013;21(8):2379-2386. View Source
